molecular formula C12H13NO2S B1406834 Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate CAS No. 874832-22-1

Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate

Cat. No. B1406834
CAS RN: 874832-22-1
M. Wt: 235.3 g/mol
InChI Key: SGZSGMMOIVXOAP-UHFFFAOYSA-N
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Description

“Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C11H12N2O2S. It has an average mass of 236.290 Da and a monoisotopic mass of 236.061951 Da .


Synthesis Analysis

Thiophene derivatives, such as the one , are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, [3+2] cycloaddition reaction of certain compounds with alkyne moiety and regioselective cycloisomerization can lead to thiophenes .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 373.9±34.0 °C at 760 mmHg, and a flash point of 179.9±25.7 °C. It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds. Its ACD/LogP is 3.45 .

Scientific Research Applications

Synthesis and Reactivity

  • Synthetic Chemistry Applications : Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate is involved in the synthesis of various heterocyclic compounds. For example, it is used in the efficient synthesis of 6-(1H-1,2,4-Triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, a process that involves the transformation of ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate into iminophosphorane and subsequent reactions to produce the final compounds (Sun, Huang, & Ding, 2010).

  • Reactivity with Hydrazines : This compound reacts with substituted hydrazines in various solvents to produce mixtures of regioisomeric 3- and 5-substituted pyrazoles, demonstrating its versatility in creating diverse molecular structures (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).

Electrochemical and Spectroscopic Properties

  • Electrochromic Properties : Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate derivatives have been explored for their electrochromic properties, which are significant for applications in smart windows and display technologies. These properties are characterized by the material's ability to change color under an electric stimulus (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).

  • Fluorescence Studies : Research has been conducted on the fluorescence properties of compounds derived from Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate, indicating potential applications in fluorescent markers and sensors (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).

Pharmaceutical Research

  • Antitumor Activity : Novel compounds synthesized from derivatives of Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate have been studied for their antitumor activities against various cancer cell lines, indicating potential in pharmaceutical research for cancer treatment (Gomha, Muhammad, & Edrees, 2017).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research directions could involve exploring more about the biological activities and potential applications of “Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate”.

properties

IUPAC Name

ethyl 4-methyl-2-pyrrol-1-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-15-12(14)10-9(2)8-16-11(10)13-6-4-5-7-13/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZSGMMOIVXOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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